(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride
Overview
Description
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Amination Reaction: Starting from (2-chlorophenyl)propanoic acid, the carboxylic acid group can be converted to an amide group through amination using ammonia or an amine source under specific reaction conditions.
Reduction Reaction: The corresponding nitro compound can be reduced to the amine using reducing agents such as hydrogen in the presence of a catalyst or other reducing agents like iron or tin chloride.
Chiral Resolution: To obtain the (3R)-enantiomer, chiral resolution techniques can be employed, often involving the use of chiral auxiliaries or resolving agents.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group can be reduced to the amine group using reducing agents.
Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Amide Formation: The carboxylic acid group can be converted to an amide group through reaction with ammonia or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, iron, and tin chloride are commonly used.
Substitution Reactions: Nucleophiles such as hydroxide ions, alkoxides, and amines are used in substitution reactions.
Amide Formation: Ammonia or amines are used in the presence of coupling agents like carbodiimides.
Major Products Formed:
Nitro Compound: Formed through the oxidation of the amine group.
Amine: Formed through the reduction of the nitro group.
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.
Amide: Formed through the reaction of the carboxylic acid group with ammonia or amines.
Scientific Research Applications
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride: can be compared with other similar compounds, such as:
(3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride
(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride
(3R)-3-amino-3-(2-bromophenyl)propanamide hydrochloride
Uniqueness: The uniqueness of This compound lies in its specific structural features, such as the position of the chlorine atom on the phenyl ring and the stereochemistry of the amino group. These features influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3R)-3-amino-3-(2-chlorophenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGYKGWYBQLESF-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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